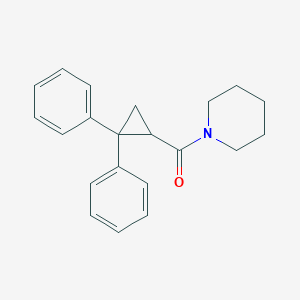
(2,2-Diphenylcyclopropyl)-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Diphenylcyclopropyl)-piperidin-1-ylmethanone is a chemical compound with the molecular formula C21H23NO and a molecular weight of 305.41342 g/mol . This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and synthetic organic chemistry . Piperidine derivatives are widely used in pharmaceuticals and have various biological activities .
Métodos De Preparación
The synthesis of (2,2-Diphenylcyclopropyl)-piperidin-1-ylmethanone involves several steps, typically starting with the preparation of the cyclopropylcarbonyl intermediate. One common method involves the reaction of diphenylcyclopropyl ketone with piperidine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, like tetrahydrofuran (THF), at low temperatures to ensure high yield and purity .
Industrial production methods may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency . These methods often use catalysts to enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
(2,2-Diphenylcyclopropyl)-piperidin-1-ylmethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2,2-Diphenylcyclopropyl)-piperidin-1-ylmethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2,2-Diphenylcyclopropyl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
(2,2-Diphenylcyclopropyl)-piperidin-1-ylmethanone can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a wide range of applications in medicinal chemistry.
Diphenylcyclopropyl ketone: An intermediate used in the synthesis of various piperidine derivatives.
Icaridin: A piperidine derivative used as an insect repellent.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and a potential therapeutic agent.
Propiedades
Fórmula molecular |
C21H23NO |
|---|---|
Peso molecular |
305.4g/mol |
Nombre IUPAC |
(2,2-diphenylcyclopropyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H23NO/c23-20(22-14-8-3-9-15-22)19-16-21(19,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
Clave InChI |
KEJDRIIGRYBQFO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CCN(CC1)C(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















